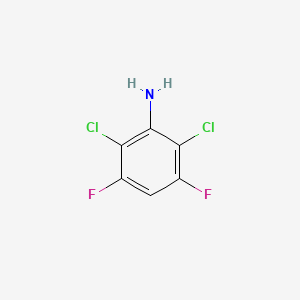

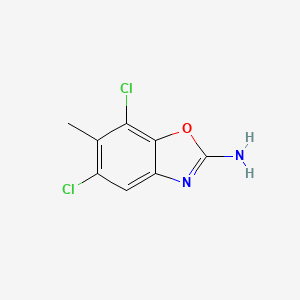

2,6-Dichloro-3,5-difluoroaniline

Descripción general

Descripción

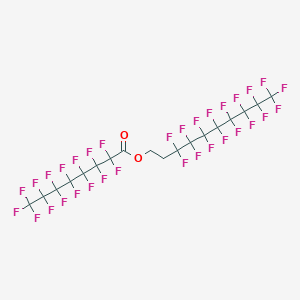

2,6-Dichloro-3,5-difluoroaniline is a compound with a molecular weight of 198.0 g/mol . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 2,4,5-trichloronitrobenzene with an alkali metal fluoride. The resulting 5-chloro-2,4-difluoronitrobenzene is then subjected to denitrating chlorination with anhydrous chlorine gas. This gives 1,3-dichloro-4,6-difluorobenzene, which is then nitrated in oleum using mixed acid (sulphuric acid/nitric acid) to give 2,6-dichloro-3,5-difluoronitrobenzene. Finally, this compound is reduced with hydrogen in the presence of palladium as a catalyst and in the presence of an inorganic or organic base .Molecular Structure Analysis

The molecular formula of this compound is C6H3Cl2F2N . The exact mass is 196.961061 g/mol . The structure can be viewed using various tools .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been used in the preparation of other compounds . The compound can be de-brominated and de-chlorinated .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 198.0 g/mol and an exact mass of 196.961061 g/mol . It has been used in NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis of Benzoylurea Insecticide Teflubenzuron 2,6-Dichloro-3,5-difluoroaniline plays a critical role in the synthesis of the benzoylurea insecticide Teflubenzuron. This process involves the synthesis of 3,5-dichloro-2,4-difluoroaniline from 2,4-difluoronitrobenzene, followed by the creation of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile. These compounds are then used in an acylation reaction to produce Teflubenzuron. This synthesis is characterized by its high yield, good quality, and minimal environmental contamination (Shi-long, 2006) (Yang, 2006).

Spectroscopic and Reactive Nature Analysis A study focused on the spectroscopic features and reactive nature of difluoroanilines, especially this compound. The research explored the impact of fluorine substitution on aniline derivatives using Density Functional Theory (DFT) calculations and molecular docking. The study revealed that fluorine substitution does not significantly alter the amide group's reactivity, and this compound shows promise for multidisciplinary studies, especially concerning its nonlinear optical properties (Kose et al., 2019).

Optimization of Synthetic Processes Several studies have aimed at optimizing the synthetic processes involving this compound. These optimizations focus on enhancing yields, simplifying operations, and reducing costs, making the processes more industrially feasible and environmentally friendly. Key findings include the optimization of conditions for fluoridation, hydrolysis, and Hofmann rearrangement reactions, leading to high yields and purity of the end products (Guo-lan, 2008) (Sheng-song, 2010).

Safety and Hazards

2,6-Dichloro-3,5-difluoroaniline is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 3,5-difluoroaniline, has been shown to interact with lysozyme in enterobacteria phage t4 .

Pharmacokinetics

It’s structurally similar compound, 3,5-difluoroaniline, has been shown to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Action Environment

It’s worth noting that the compound is used as an intermediate for pharmaceuticals or agricultural chemicals , suggesting that its action may be influenced by various environmental factors.

Análisis Bioquímico

Cellular Effects

Similar compounds have been shown to have nephrotoxic effects in renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2,6-dichloro-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPOOIXRNUPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)